REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH:9]=[CH:10]OCC>ClC1C=CC=CC=1>[Br:1][C:2]1[C:3]2[S:8][CH:9]=[CH:10][C:4]=2[CH:5]=[CH:6][CH:7]=1
|
Name
|
1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)SC=COCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
PPA (10.5 mL) is then added carefully
|
Type
|
TEMPERATURE
|
Details
|
the biphasic mixture is heated at 150° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool down
|
Type
|
CUSTOM
|
Details
|
the supernatant solvent removed by pipette
|
Type
|
ADDITION
|
Details
|
Chlorobenzene (15 mL) is added to the residue
|
Type
|
TEMPERATURE
|
Details
|
heated to 150° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent is removed again
|
Type
|
WASH
|
Details
|
the residue washed with small amounts of dichloromethane until the washings
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
to afford a clear yellow solution
|
Type
|
CONCENTRATION
|
Details
|
Concentration under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=C1SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |